molecular formula C19H14N4OS B12155141 2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B12155141
M. Wt: 346.4 g/mol
InChI Key: ZVMWFWVREVZIFS-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The benzothiazole and pyridine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The benzothiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)pyridine: Lacks the carboxamide group and the methyl substitution on the pyridine ring.

    N-(3-methylpyridin-2-yl)pyridine-3-carboxamide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide: Has a phenyl group instead of the 3-methylpyridin-2-yl group.

Uniqueness

The unique combination of the benzothiazole ring, the pyridine ring, and the carboxamide group in 2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4OS/c1-12-6-4-11-21-17(12)23-18(24)13-7-5-10-20-16(13)19-22-14-8-2-3-9-15(14)25-19/h2-11H,1H3,(H,21,23,24)

InChI Key

ZVMWFWVREVZIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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